molecular formula C8H8IN5 B8395011 2-(4-Amino-3-iodo-5-methylphenyl)tetrazole

2-(4-Amino-3-iodo-5-methylphenyl)tetrazole

Cat. No. B8395011
M. Wt: 301.09 g/mol
InChI Key: OPMMEJSGZOJDCR-UHFFFAOYSA-N
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Patent
US04728653

Procedure details

The following compound, m.p. 196°-199° was prepared similarly to the previous Preparation using 2-(4-amino-3-methylphenyl)tetrazole and iodine monochloride as the starting materials: ##STR141##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[N:12]=[N:11][CH:10]=[N:9]2)=[CH:4][C:3]=1[CH3:13].[I:14]Cl>>[NH2:1][C:2]1[C:3]([CH3:13])=[CH:4][C:5]([N:8]2[N:12]=[N:11][CH:10]=[N:9]2)=[CH:6][C:7]=1[I:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)N1N=CN=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following compound, m.p. 196°-199° was prepared similarly to the previous Preparation

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1C)N1N=CN=N1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.